![molecular formula C23H28BrN3O2 B024228 7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one CAS No. 203395-84-0](/img/structure/B24228.png)

7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

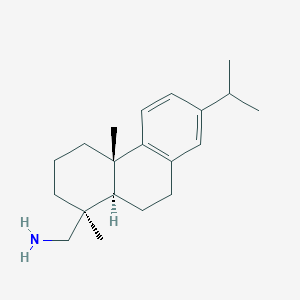

The focus on compounds with a quinolinone or quinoline backbone, often modified with piperazine and various substituents like bromophenyl groups, stems from their versatile pharmacological profiles. These compounds are of significant interest in medicinal chemistry due to their potential antimicrobial, antifungal, antipsychotic, and antimalarial activities, among others.

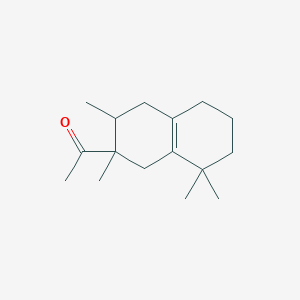

Synthesis Analysis

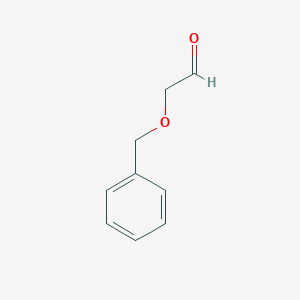

The synthesis of compounds similar to the one often involves multi-step chemical processes, including nucleophilic substitution reactions and the use of specific reagents to introduce various functional groups such as piperazinyl and bromophenyl moieties. For example, Patel et al. (2012) discussed the synthesis and pharmacological evaluation of novel triazine analogues showing antimicrobial activities, highlighting the complexity of synthesizing such compounds (Patel, Kumari, Rajani, & Chikhalia, 2012).

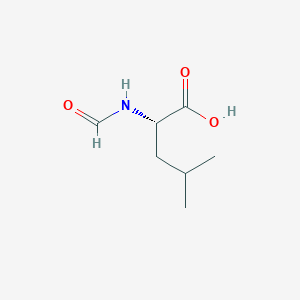

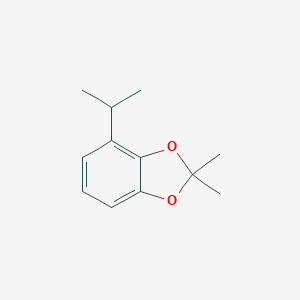

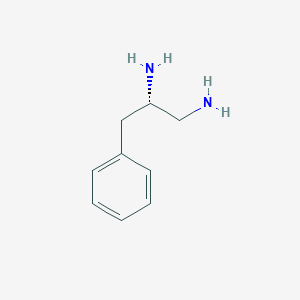

Molecular Structure Analysis

Molecular structure analysis typically involves techniques like NMR spectroscopy, mass spectroscopy, and X-ray crystallography. These methods help elucidate the compound's structure, including its stereochemistry and the conformation of its molecular components. Anthal et al. (2018) provided insights into the molecular structure of a related compound, showcasing the importance of such analyses in understanding the compound's chemical nature and potential interactions (Anthal, Singh, Desai, Arunakumar, Sreenivasa, & Kamni, 2018).

Applications De Recherche Scientifique

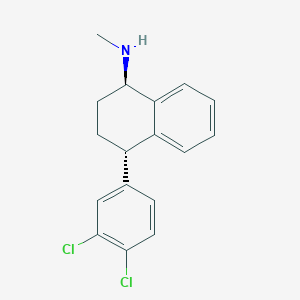

Piperazine Derivatives in Drug Design

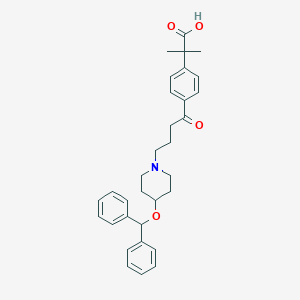

Piperazine, a six-membered nitrogen-containing heterocycle, is significant in the rational design of drugs, found in various therapeutic uses such as antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory agents. Modifications to the piperazine nucleus significantly impact the medicinal potential of resulting molecules, suggesting that compounds like 7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one could be explored for similar applications. The flexibility of piperazine-based molecules in drug discovery indicates their potential in developing new therapeutic agents for various diseases, highlighting the importance of further therapeutic investigations on this motif (Rathi et al., 2016).

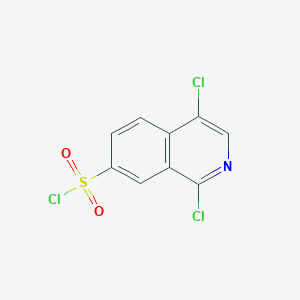

Quinoline and Quinazoline Alkaloids in Medicinal Chemistry

Quinoline and quinazoline alkaloids, important classes of N-based heterocyclic compounds, have seen extensive study for their significant bioactivities. Compounds with these nuclei have been isolated from natural sources, and their analogs possess a wide range of bioactivities, including antitumor, antimalarial, antibacterial, antifungal, and antiviral effects. This diverse biological activity suggests that compounds structurally related to quinoline and quinazoline, such as 7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one, could be valuable in developing new drugs with similar therapeutic applications (Shang et al., 2018).

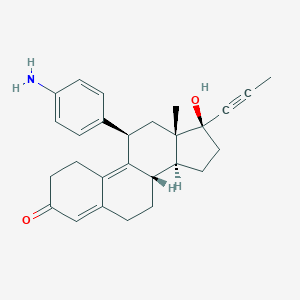

Anti-colorectal Cancer Activity

Quinazoline derivatives have been studied for their anti-colorectal cancer efficacy, where modifications to the benzene and/or pyrimidine rings with amino groups or substituted amino groups developed novel analogues with anticancer properties. This suggests that structurally related compounds might also exhibit potential as anti-colorectal cancer agents by modulating the expression of specific genes and proteins involved in cancer progression (Moorthy et al., 2023).

Safety And Hazards

Propriétés

IUPAC Name |

7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28BrN3O2/c24-20-5-1-2-6-22(20)27-14-12-26(13-15-27)11-3-4-16-29-19-9-7-18-8-10-23(28)25-21(18)17-19/h1-2,5-7,9,17H,3-4,8,10-16H2,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNJRGYNAGBQRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC=CC=C4Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444902 |

Source

|

| Record name | OPC 14714 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

CAS RN |

203395-84-0 |

Source

|

| Record name | OPC 14714 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.